tert-Butyl 5-(aminomethyl)-1-(1-methyl-1H-pyrrol-3-yl)pyrrolidine-2-carboxylate
CAS No.:
Cat. No.: VC17730045
Molecular Formula: C15H25N3O2
Molecular Weight: 279.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H25N3O2 |
|---|---|
| Molecular Weight | 279.38 g/mol |
| IUPAC Name | tert-butyl 5-(aminomethyl)-1-(1-methylpyrrol-3-yl)pyrrolidine-2-carboxylate |
| Standard InChI | InChI=1S/C15H25N3O2/c1-15(2,3)20-14(19)13-6-5-11(9-16)18(13)12-7-8-17(4)10-12/h7-8,10-11,13H,5-6,9,16H2,1-4H3 |
| Standard InChI Key | JLVKLUMEYWFCKI-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C1CCC(N1C2=CN(C=C2)C)CN |
Introduction
Structural and Molecular Characteristics
Core Framework and Functional Groups
The molecule features a pyrrolidine ring—a five-membered saturated nitrogen heterocycle—substituted at the 1-position with a 1-methylpyrrole group and at the 5-position with an aminomethyl side chain. The 2-position is functionalized with a tert-butyl carbamate (Boc) group, a common protecting group in organic synthesis. This combination of polar (aminomethyl) and hydrophobic (tert-butyl, pyrrole) moieties suggests balanced solubility properties, critical for pharmacokinetic optimization .
Table 1: Key Molecular Descriptors
The Boc group enhances steric protection of the amine during synthetic steps, while the pyrrole contributes aromatic character, potentially enabling π-π interactions with biological targets .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be dissected into three key fragments:
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Pyrrolidine backbone: Likely derived from proline or via cyclization of linear amines.
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1-Methylpyrrole: Introduced through cross-coupling or nucleophilic substitution.
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tert-Butyl carbamate: Installed using di-tert-butyl dicarbonate (Boc anhydride) .
Stepwise Assembly
A plausible route involves:
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Pyrrolidine functionalization: Lithiation at the 2-position of N-Boc-pyrrolidine using sec-butyllithium, followed by trapping with an electrophilic pyrrole precursor .
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Aminomethyl introduction: Reductive amination or Gabriel synthesis to install the NH<sub>2</sub>-CH<sub>2</sub>- group.
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Global deprotection: Selective removal of Boc under acidic conditions (e.g., TFA/CH<sub>2</sub>Cl<sub>2</sub>).
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| 1 | s-BuLi, THF, -78°C → B(OMe)<sub>3</sub> | 60% | |
| 2 | ZnCl<sub>2</sub>, Pd(OAc)<sub>2</sub> | 27% |
Challenges include regioselective functionalization of the pyrrolidine ring and minimizing racemization at stereogenic centers. Microwave-assisted synthesis could improve reaction efficiency .
Physicochemical and Pharmacokinetic Profiling
Metabolic Stability
The tert-butyl group resists oxidative metabolism, while the pyrrole ring may undergo CYP450-mediated oxidation. In silico profiling (SwissADME) suggests high gastrointestinal absorption and blood-brain barrier penetration .
Applications in Medicinal Chemistry
Lead Compound Optimization
The Boc group serves as a transient protector during solid-phase peptide synthesis (SPPS), allowing sequential assembly of complex architectures. Post-synthetic deprotection yields free amines for further derivatization .
Prodrug Design
Esterification of the carboxylate could enhance oral bioavailability, with enzymatic cleavage (e.g., by esterases) regenerating the active form in vivo.
| Parameter | Recommendation |
|---|---|
| Personal protection | Gloves, goggles, fume hood |
| Storage | -20°C under nitrogen |
| Spill management | Absorb with vermiculite |
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